

physical and chemical properties of 3-Chloro-4-iodobenzotrifluoride

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Compound of Interest

Compound Name: 3-Chloro-4-iodobenzotrifluoride

Cat. No.: B115185

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An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Chloro-4-iodobenzotrifluoride**, along with available information on its synthesis and potential applications.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **3-Chloro-4-iodobenzotrifluoride**. It is important to note that while some data points are well-established, others, such as the melting point, have conflicting or unavailable information in the public domain.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	$C_7H_3ClF_3I$	[1]
Molecular Weight	306.45 g/mol	[1]
CAS Number	141738-80-9	[1]
Appearance	Liquid	[2]
Boiling Point	60 °C at 0.2 mmHg	[2]
Density	1.98 g/cm ³ (at 20°C)	[2]
Melting Point	Data not available	
Solubility	Insoluble in water (inferred); Soluble in benzene, ether, chloroform (inferred)	[3]

Table 2: Spectroscopic Data

Technique	Data Available	Source(s)
GC-MS	Spectrum available	[1]
FTIR	Spectrum available	[1]
Raman	Spectrum available	[1]
¹ H NMR	No specific spectrum found, but general protocols for related compounds are available.	[4] [5]
¹³ C NMR	No specific spectrum found, but general protocols for related compounds are available.	[4] [5]

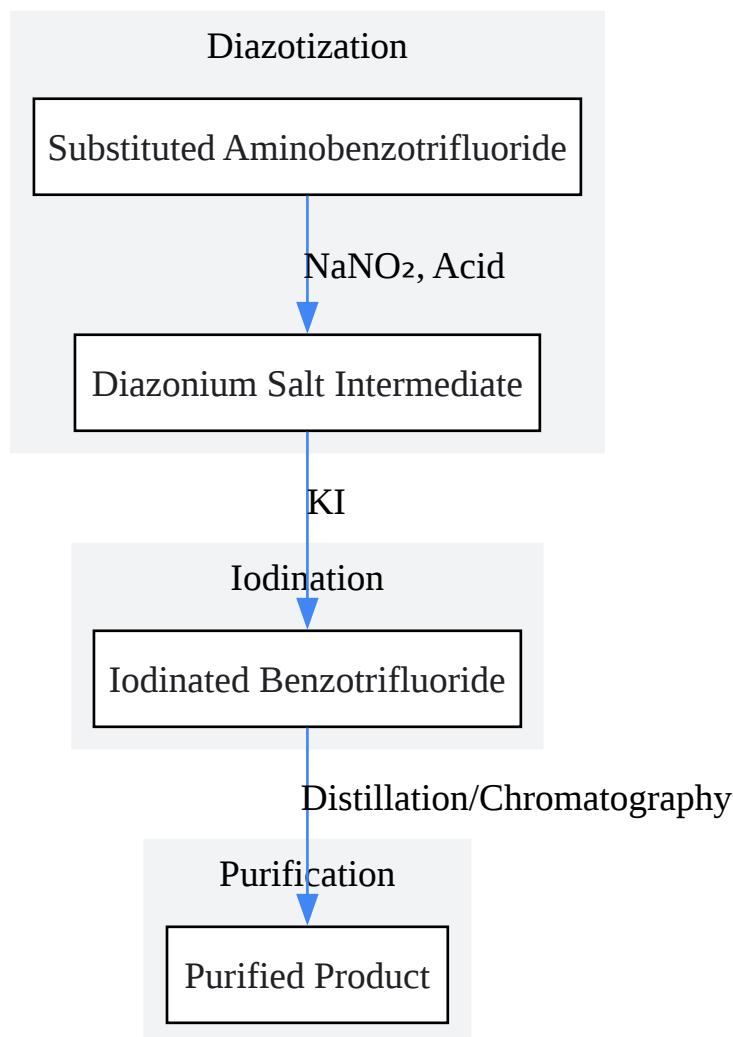
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **3-Chloro-4-iodobenzotrifluoride** are not readily available in the public literature. However, based on the synthesis of structurally similar compounds, a potential synthetic pathway and general analytical methods can be outlined.

Synthesis of Halogenated Benzotrifluorides (General Approach)

The synthesis of halogenated benzotrifluorides often involves multi-step processes starting from simpler aromatic precursors. For instance, the synthesis of the isomeric 4-Chloro-3-iodobenzotrifluoride proceeds via a diazotization-iodination sequence starting from 3-Amino-4-chlorobenzotrifluoride. A similar approach could likely be adapted for the synthesis of **3-Chloro-4-iodobenzotrifluoride**.

A general workflow for such a synthesis is depicted below:



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Caption: Generalized workflow for the synthesis of an iodinated benzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

While a specific NMR spectrum for **3-Chloro-4-iodobenzotrifluoride** is not available, the following general protocol is typically used for acquiring ¹H and ¹³C NMR spectra of similar aromatic compounds.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

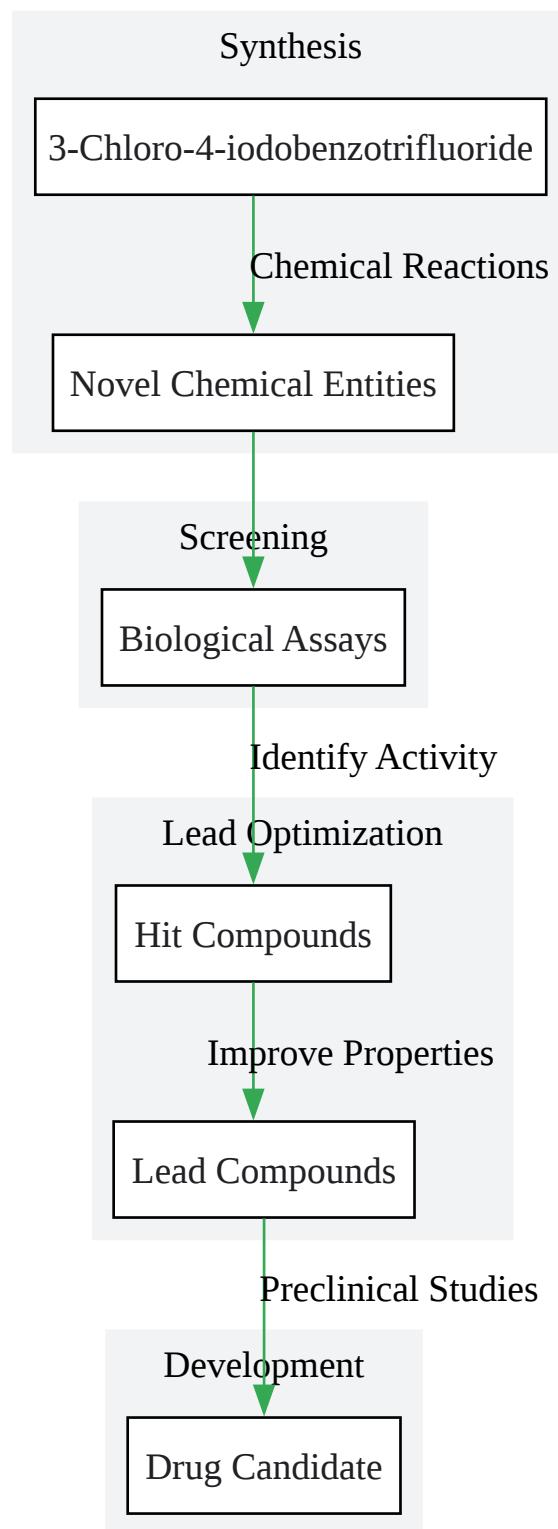
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]
- ^1H NMR: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Typically requires a larger number of scans due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is used to simplify the spectrum.

The expected ^1H NMR spectrum would likely show signals in the aromatic region, with chemical shifts and coupling patterns determined by the positions of the chloro, iodo, and trifluoromethyl substituents. Similarly, the ^{13}C NMR spectrum would display distinct signals for each of the seven carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.

Reactivity and Applications in Drug Development

3-Chloro-4-iodobenzotrifluoride serves as a versatile intermediate for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[6][7] The presence of three different substituents on the benzene ring allows for selective chemical transformations.

The workflow for utilizing such an intermediate in a drug discovery pipeline is illustrated below:



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Caption: Role of an intermediate in a typical drug discovery workflow.

The reactivity of the C-I bond often allows for its participation in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon bonds. The chlorine atom can also be a site for nucleophilic aromatic substitution under certain conditions. The trifluoromethyl group is generally stable but influences the electronic properties of the aromatic ring, making it more electron-deficient. This electronic effect can impact the reactivity of the other positions on the ring.

While no specific drugs have been publicly documented as being synthesized directly from **3-Chloro-4-iodobenzotrifluoride**, its structural motifs are present in various biologically active compounds. The introduction of halogen atoms and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Safety Information

3-Chloro-4-iodobenzotrifluoride is classified as a hazardous substance. The available safety data indicates the following hazards:

- Harmful if swallowed.[[1](#)]
- Causes skin irritation.[[1](#)]
- Causes serious eye irritation.[[1](#)]
- May cause respiratory irritation.
- May cause long-lasting harmful effects to aquatic life.[[1](#)]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-4-iodobenzotrifluoride is a valuable chemical intermediate with significant potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.

While a comprehensive public dataset on its properties and reactivity is not yet available, the existing information highlights its utility as a versatile building block. Further research into its specific applications and reaction chemistry is warranted to fully exploit its potential in drug discovery and development. Researchers are encouraged to consult supplier documentation for the most up-to-date information on the physical properties and safe handling of this compound.

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